molecular formula C12H23NO2 B1524238 tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate CAS No. 1263378-20-6

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate

Cat. No.: B1524238
CAS No.: 1263378-20-6
M. Wt: 213.32 g/mol
InChI Key: ANWILIYBQWXPIB-UHFFFAOYSA-N
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Description

tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate: is an organic compound that features a tert-butyl ester group attached to a cyclohexane ring, which is further substituted with an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate typically involves the reaction of cyclohexanecarboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl ester is then subjected to aminomethylation using formaldehyde and a suitable amine source under reductive amination conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or amides.

    Reduction: The compound can be reduced to yield primary amines or alcohols, depending on the specific reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .

Medicine: In medicinal chemistry, this compound is explored for its potential to serve as a precursor for drug candidates targeting various diseases.

Industry: The compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl ester group can undergo hydrolysis to release the active aminomethyl cyclohexane moiety, which then interacts with the target site. The molecular pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

  • tert-Butyl 1-(aminomethyl)cyclohexylcarbamate
  • Ethyl 1-(aminomethyl)cyclohexanecarboxylate
  • tert-Butyl 1-(aminomethyl)cyclohexylcarboxylate

Comparison: tert-Butyl 1-(aminomethyl)cyclohexanecarboxylate is unique due to its specific tert-butyl ester group, which imparts distinct reactivity and stability compared to similar compounds. The presence of the tert-butyl group enhances the compound’s resistance to hydrolysis and oxidation, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(9-13)7-5-4-6-8-12/h4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWILIYBQWXPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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